N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide is a synthetic organic compound that features a benzoylthiophene moiety linked to a bromobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide typically involves the following steps:
Formation of the Benzoylthiophene Moiety: This can be achieved through the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The benzoylthiophene intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The brominated benzoylthiophene is reacted with 4-aminobenzamide under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzoylthiophene moiety could interact with hydrophobic pockets, while the bromobenzamide part might form hydrogen bonds or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene have similar structures and applications.
Thiophene-Based Compounds: Thiophene derivatives are widely studied for their electronic properties and biological activities.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide is unique due to its specific combination of a benzoylthiophene moiety with a bromobenzamide structure. This unique structure allows for specific interactions and applications that might not be possible with other similar compounds.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2S/c20-15-8-6-14(7-9-15)19(23)21-12-16-10-11-17(24-16)18(22)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTUVJHTRIANCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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